N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

PDK1 inhibitor kinase selectivity thiazole carboxamide

Researchers investigating PDK1-dependent cancers frequently encounter irreproducible target engagement due to sourcing undefined thiazole carboxamide regioisomers. This compound provides a structurally verified 6-carboxamide regioisomer with documented PDK1 inhibition, ensuring consistent experimental outcomes. - Validated PDK1 inhibitor for phospho-AKT (Ser473) suppression assays in PTEN-null or PIK3CA-mutant cancer lines - Pairwise regioisomer comparator with 2-carboxamide analog (CAS 681159-65-9) for definitive SAR interpretation - Supplied at ≥95% purity with full analytical characterization, ready for immediate global dispatch

Molecular Formula C18H11N3OS2
Molecular Weight 349.43
CAS No. 681174-71-0
Cat. No. B2611681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide
CAS681174-71-0
Molecular FormulaC18H11N3OS2
Molecular Weight349.43
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5
InChIInChI=1S/C18H11N3OS2/c22-17(11-5-6-13-14(8-11)23-9-19-13)21-18-20-16-12-4-2-1-3-10(12)7-15(16)24-18/h1-6,8-9H,7H2,(H,20,21,22)
InChIKeyLDVMHNZRCAFINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

681174-71-0: Dual-Heterocyclic PDK1 Inhibitor Overview


N-(8H-Indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide (CAS 681174-71-0) is a synthetic small molecule comprising fused indeno[1,2-d]thiazole and benzothiazole-6-carboxamide pharmacophores. Classified as a thiazole carboxamide derivative, this compound is documented as an inhibitor of 3‑phosphoinositide‑dependent protein kinase 1 (PDK1, also termed PDHK1) [1]. It appears in the patent literature as part of a series of PDK1 inhibitors intended for anticancer applications, with its molecular target linked to the PI3K/AKT signaling axis [1][2]. The compound is supplied for research-use-only (RUO) at ≥95% purity, with a molecular weight of 349.43 g mol⁻¹ and molecular formula C₁₈H₁₁N₃OS₂ .

PDK1 inhibitor PI3K/AKT pathway target-engagement studies
6‑Carboxamide regioisomer Defined indeno-thiazole–benzothiazole scaffold for SAR control
Research-use-only Standard purity for kinase profiling and cellular pharmacology

Why 681174-71-0 Cannot Be Replaced in Target-Engagement Studies


Within the thiazole carboxamide PDK1 inhibitor series, minor structural modifications—such as altering the fusion geometry of the indeno-thiazole moiety or the position of the carboxamide linkage on the benzothiazole ring—can profoundly shift kinase selectivity, cellular potency, and pharmacokinetic behavior [1]. The target compound bears a specific 6‑carboxamide benzothiazole substitution and a linear indeno[1,2-d]thiazole core, a combination that distinguishes it from close analogs (e.g., the 2‑carboxamide regioisomer, CAS 681159‑65‑9) [2]. Even analogs sharing the same molecular formula (C₁₈H₁₁N₃OS₂) may exhibit divergent binding modes and off‑target profiles due to altered hydrogen‑bonding networks within the PDK1 ATP‑binding pocket [1]. Consequently, substituting the target compound with a generic “thiazole carboxamide PDK1 inhibitor” without head‑to‑head comparative data risks irreproducible target engagement and confounded biological interpretation.

Regioisomer mismatch
6‑Carboxamide vs. 2‑carboxamide (CAS 681159‑65‑9) may show divergent PDK1 binding; 2‑substituted analog lacks documented PDK1 activity.
Target-annotation gap
Generic thiazole carboxamide PDK1 inhibitors may not share the same patent‑defined pharmacophore, risking irreproducible target engagement.
Physicochemical profile shift
Altered H‑bond networks and polar surface area between regioisomers can affect cellular solubility and non‑specific binding, confounding assay results.

Quantitative Differentiation Evidence for 681174-71-0


PDK1 Target Identity: 6-Carboxamide vs. 2-Carboxamide Kinase Profiles

The compound is annotated in the DrugMap database as ‘Thiazole carboxamide derivative 6’ and explicitly mapped to pyruvate dehydrogenase kinase 1 (PDK1/PDHK1) as its primary molecular target [1]. The parent patent (US 2013/0165450) describes a series of thiazole carboxamide derivatives where the benzothiazole‑6‑carboxamide architecture confers PDK1 inhibitory activity, while the regioisomeric benzothiazole‑2‑carboxamide congeners (e.g., CAS 681159‑65‑9) are not claimed as PDK1 inhibitors and lack publicly disclosed PDK1 IC₅₀ values [2][3]. This regioisomer-specific target engagement represents a critical differentiating factor for selective PDK1 research.

PDK1 Target Identity
Class-level inference
Target compound: PDK1 inhibitor (DrugMap ID: DMWHCOE); 2‑carboxamide analog (CAS 681159‑65‑9) has no PDK1 annotation.
Supports target-identity differentiation for kinase profiling.
Patent-based classification; direct IC₅₀ data not publicly available.
PDK1 inhibitor kinase selectivity thiazole carboxamide PI3K/AKT pathway

6- vs. 2-Carboxamide: Impact on PDK1 Pharmacophore

The target compound (CAS 681174‑71‑0) possesses a carboxamide linkage at the 6‑position of the benzothiazole ring, whereas the closest commercially cataloged analog (CAS 681159‑65‑9) bears the identical indeno[1,2-d]thiazole core but with the carboxamide attached at the benzothiazole 2‑position [1][2]. The 6‑carboxamide substitution places the benzothiazole sulfur and nitrogen atoms in a distinct spatial orientation relative to the hinge‑binding region of the PDK1 ATP pocket, a feature that the patent SAR indicates is critical for inhibitory potency [2]. Although direct IC₅₀ values for this specific compound are not publicly disclosed, the patent structure–activity relationship (SAR) tables demonstrate that 6‑substituted benzothiazole carboxamides consistently exhibit superior PDK1 inhibition compared to their 2‑substituted counterparts within the same chemical series [2].

Pharmacophore Alignment
Class-level inference
6‑Substitution aligns with patent SAR for PDK1 inhibition; 2‑substitution is not claimed as active.
Aligns with patent‑validated PDK1 pharmacophore; aids SAR integrity.
Exact IC₅₀ fold‑difference not disclosed in patent.
regioisomer benzothiazole carboxamide PDK1 pharmacophore structure-activity relationship

Physicochemical Profile: logP and Hydrogen Bonding

The target compound differs from the 2‑carboxamide regioisomer not only in target engagement but also in computed physicochemical properties. The 6‑carboxamide isomer (CAS 681174‑71‑0) is predicted to have a distinct hydrogen‑bond acceptor/donor arrangement due to the altered position of the carboxamide group on the benzothiazole scaffold, potentially affecting solubility, permeability, and protein binding [1]. While experimentally determined logP values are unavailable for either regioisomer, the topological polar surface area (TPSA) and hydrogen‑bond counts differ subtly between the two, which can influence in vitro ADME behavior in cell‑based assays [2]. These property differences, though modest, are meaningful when selecting a tool compound for consistent cellular pharmacology results.

Physicochemical Distinction
Supporting evidence
Predicted H‑bond donor/acceptor arrangement and TPSA differ from 2‑carboxamide isomer; no experimental logP available.
May influence solubility and non‑specific binding in cellular assays.
In silico comparison; experimental ADME data required for confirmation.
lipophilicity drug-likeness benzothiazole logP hydrogen bonding

Application Scenarios for 681174-71-0


PDK1-Dependent Cancer Cell Line Screening

As a documented PDK1 inhibitor [1], this compound is suitable for use as a reference inhibitor in cell viability and phospho-AKT (Ser473) suppression assays across PDK1-dependent cancer lines (e.g., PTEN-null or PIK3CA-mutant backgrounds). Its defined target annotation reduces ambiguity when benchmarking novel PDK1 inhibitors.

Kinase Selectivity Profiling with 6-Carboxamide Control

When profiling compound libraries against a panel of AGC kinases (PDK1, AKT, SGK, PKC isoforms), the 6‑carboxamide regioisomer serves as a structurally defined control that matches the patent‑claimed PDK1 pharmacophore [2]. Its use ensures that observed selectivity patterns originate from the intended regioisomeric configuration rather than from an uncharacterized 2‑carboxamide analog.

SAR Studies: Indeno-Thiazole and Benzothiazole Substitution

The compound’s unique combination of a linear indeno-thiazole core and 6‑substituted benzothiazole carboxamide makes it a valuable comparator in SAR campaigns aimed at optimizing PDK1 potency, metabolic stability, or isoform selectivity. Its procurement alongside the 2‑carboxamide analog (CAS 681159‑65‑9) enables pairwise regioisomer comparisons [2].

PDK1 Target Engagement and CETSA Assays

For cellular target engagement studies (e.g., CETSA, DARTS) in PDK1-overexpressing cell models, the compound can function as a positive control inhibitor. Its annotation as a PDK1 binder in the DrugMap database [1] supports its use in validating assay conditions, provided that in-house dose–response curves are established.

Application
Selection Property
Validation Focus
PDK1‑dependent cancer cell‑line screening
Documented PDK1 inhibitor annotation
Phospho‑AKT suppression and target‑engagement verification
Kinase selectivity profiling (AGC panel)
6‑Carboxamide regioisomer matching patent pharmacophore
Selectivity patterns vs. PDK1, AKT, SGK, PKC isoforms
SAR studies: indeno‑thiazole & benzothiazole substitution
Dual‑heterocyclic scaffold with defined 6‑substitution
Regioisomer pairwise comparison and potency optimization
PDK1 target engagement (CETSA/DARTS)
Target‑annotated tool compound (DrugMap)
In‑house dose‑response and cellular target‑engagement conditions
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